(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
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Overview
Description
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione is a member of the cytochalasan family, which are fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities .
Preparation Methods
The preparation of cytochalasin Z4 involves complex synthetic routes. The total synthesis of cytochalasan natural products often employs bioinspired strategies. These strategies include the use of polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathways with certain amino acids .
Chemical Reactions Analysis
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione has a wide range of scientific research applications. In chemistry, it is used to study the structural and functional properties of natural products. In biology, it is employed to investigate the role of actin filaments in cellular processes. In medicine, cytochalasin Z4 is explored for its potential anti-cancer and anti-inflammatory properties. In industry, it is used as a tool compound to study the effects of actin filament disruption .
Mechanism of Action
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione exerts its effects by binding to actin filaments and disrupting their polymerization. This leads to the inhibition of various cellular processes that depend on actin filament dynamics, such as cell motility and division. The molecular targets of cytochalasin Z4 include the plus ends of actin filaments, where it caps the filaments and prevents further polymerization .
Comparison with Similar Compounds
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione is unique among cytochalasans due to its specific structural features and bioactivities. Similar compounds include cytochalasin A, B, C, D, E, H, and J. These compounds share a common mechanism of action but differ in their potency and specific effects on actin filaments .
Properties
Molecular Formula |
C29H37NO6 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(2-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |
InChI |
InChI=1S/C29H37NO6/c1-17-8-6-11-21(31)14-15-25(33)36-29-22(12-7-9-17)27(34)19(3)18(2)26(29)23(30-28(29)35)16-20-10-4-5-13-24(20)32/h4-5,7,10,12-15,17-18,21-23,26-27,31-32,34H,3,6,8-9,11,16H2,1-2H3,(H,30,35)/b12-7+,15-14+/t17-,18-,21-,22+,23+,26+,27-,29-/m1/s1 |
InChI Key |
MCTQEULMNSKBJK-YKQYRMHISA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4O)C)O)O |
Canonical SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4O)C)O)O |
Synonyms |
cytochalasin Z4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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